![molecular formula C22H27N3O B11182161 2-(4-benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11182161.png)
2-(4-benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
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Overview
Description
2-(4-Benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone: is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazolinone core with a benzylpiperidine moiety, which contributes to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced through nucleophilic substitution reactions, where the piperidine ring is benzylated using benzyl halides in the presence of a base.
Final Assembly: The final step involves the coupling of the benzylpiperidine derivative with the quinazolinone core under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinones.
Substitution: The benzyl group on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinazolinones.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is not fully elucidated, but it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The benzylpiperidine moiety may contribute to its activity by modulating the function of these targets, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the quinazolinone core.
2-Benzylpiperidine: Similar structure but with different substitution patterns.
Uniqueness:
Biological Activity
2-(4-benzylpiperidino)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Research indicates that this compound exhibits multiple mechanisms of action:
- Cholinesterase Inhibition : Similar to other quinazolinone derivatives, this compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. It competes with the substrate at the active site of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft.
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating intrinsic pathways. The IC50 values for different cancer types suggest its efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegeneration, showing promise in reducing oxidative stress and inflammation within neuronal cells.
Biological Activity Data
Activity | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
AChE Inhibition | - | 0.015 | |
Anticancer (A549) | A549 | 3.5 | |
Anticancer (MCF-7) | MCF-7 | 2.1 | |
Neuroprotection | SH-SY5Y | 0.025 |
Case Study 1: Alzheimer's Disease Model
In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function as assessed by maze tests and memory retention tasks. The study highlighted that the compound's ability to inhibit AChE directly correlated with enhanced cholinergic activity in the brain.
Case Study 2: Cancer Cell Line Evaluation
A series of experiments were conducted to evaluate the anticancer properties of the compound against various human cancer cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in early apoptotic markers following treatment with the compound.
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H27N3O/c1-15-12-19-21(20(26)13-15)16(2)23-22(24-19)25-10-8-18(9-11-25)14-17-6-4-3-5-7-17/h3-7,15,18H,8-14H2,1-2H3 |
InChI Key |
PPISIGQOAHKBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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